molecular formula C9H17NO2 B13246587 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B13246587
M. Wt: 171.24 g/mol
InChI Key: FHLYIVFJHYJOTB-UHFFFAOYSA-N
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Description

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of pyrrolidinone, a five-membered lactam ring, and features both hydroxymethyl and diethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-diethylpyrrolidin-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is 3,3-diethyl-5-carboxypyrrolidin-2-one.

    Reduction: The major product is 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: It may be used in the development of biochemical assays or as a probe to study enzyme activity.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The diethyl groups may affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)pyrrolidin-2-one: Lacks the diethyl substituents, which may affect its reactivity and biological activity.

    3,3-Diethylpyrrolidin-2-one: Lacks the hydroxymethyl group, which may reduce its versatility in chemical reactions.

    Pyrrolidin-2-one: The parent compound, which serves as a basis for various derivatives.

Uniqueness

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both diethyl and hydroxymethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-3-9(4-2)5-7(6-11)10-8(9)12/h7,11H,3-6H2,1-2H3,(H,10,12)

InChI Key

FHLYIVFJHYJOTB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(NC1=O)CO)CC

Origin of Product

United States

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